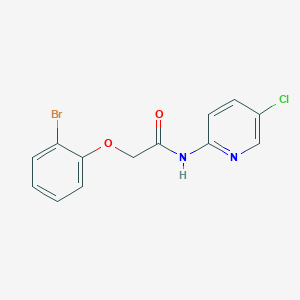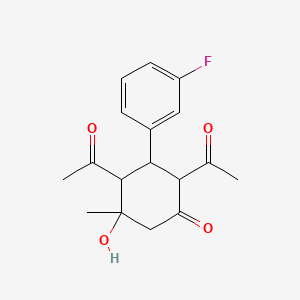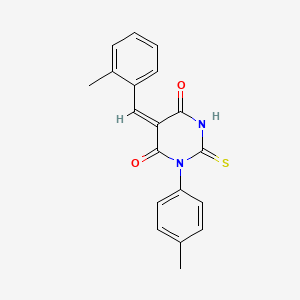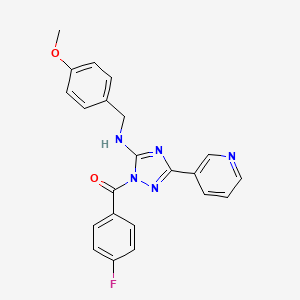
5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the JAK/STAT pathway, which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of cancer cells and reduce inflammation. 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to modulate the expression of various genes involved in inflammation and cancer. In vivo studies have shown that 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can reduce the severity of inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of inflammation and cancer. Another potential direction is the synthesis of novel materials using 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a building block. Furthermore, the elucidation of the mechanism of action of 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential targets could lead to the development of more potent and selective 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one-based compounds.
Métodos De Síntesis
The synthesis of 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-bromo-2-propoxybenzaldehyde and thiosemicarbazide in ethanol under reflux conditions. The resulting product is then treated with acetic anhydride to form 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This synthesis method has been reported to yield 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in good yields and purity.
Aplicaciones Científicas De Investigación
5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In pharmacology, 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to modulate various signaling pathways, including the NF-κB and JAK/STAT pathways. In material science, 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
Propiedades
IUPAC Name |
(5Z)-5-[(5-bromo-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S2/c1-2-5-17-10-4-3-9(14)6-8(10)7-11-12(16)15-13(18)19-11/h3-4,6-7H,2,5H2,1H3,(H,15,16,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURQNTVVJXUOPT-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(5-bromo-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate](/img/structure/B5113495.png)
![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)


![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)


